5-Bromopentan-2-one
Overview
Description
Synthesis Analysis
The synthesis of 5-Bromopentan-2-one involves various chemical reactions that introduce the bromo group into the pentan-2-one molecule. While specific studies on the synthesis of 5-Bromopentan-2-one were not identified, similar compounds like pentane-1,5-diol have been synthesized from furfural and its derivatives, indicating a potential pathway for synthesizing related brominated compounds through the manipulation of furfural derivatives (Tan et al., 2021).
Scientific Research Applications
Organic Chemistry Education
- Experimentation in Undergraduate Labs: 5-Bromopentan-2-one (or similar compounds) is used in educational settings for demonstrating chemical reactions. For instance, an experiment involving the elimination reactions of alkyl halides like 1-Bromopentane with sodium ethoxide or potassium tert-butoxide has been described. This experiment, which employs gas chromatography to monitor the reaction, serves as a valuable educational tool in undergraduate organic chemistry labs (Latimer, 2003).
Synthesis of Chemical Compounds
- Synthesis of Nonlinear Chromophores: 5-Bromopentan-2-one has potential applications in the synthesis of chemical compounds. For example, it can be used in the catalyst-free synthesis of N-pyrrolyl(furanyl)-piperazines, 1,4-diazepanes, and 1,4-diazocanes. This method offers high chemo- and regioselectivity with yields up to 96%, demonstrating the compound's usefulness in synthesizing complex molecules (Mittersteiner et al., 2019).
Development of Experimental Techniques
- Ion-Velocity Map Imaging Technique: The compound has been utilized in advanced experimental techniques like ion-velocity map imaging to study the photodissociation dynamics of related compounds, such as 2-bromopentane. This approach helps in understanding the molecular behavior under specific conditions, thus contributing to the field of physical chemistry (Gu et al., 2013).
Liquid Crystal Synthesis
- Liquid Crystal Synthesis: 5-Bromopentan-2-one is also significant in the synthesis of liquid crystals. It can be used in the preparation of 5-alkyl-2-(4-cyanophenyl)-1,3-dioxanes, which are key components in liquid crystal technology. This synthesis involves multiple steps, starting from diethyl malonate and 1-bromopentane, demonstrating the compound's role in producing materials with specific electronic properties (Liu, 2002).
Pharmaceutical Applications
- Synthesis of Antidepressant Compounds: 5-Bromopentan-2-one derivatives have been synthesized and evaluated for antidepressant activities. The study involved the synthesis of salts and diylidenehydrazidеs of 2-bromo-1-(thietan-3-yl) imidazole-4,5-dicarboxylic acid, demonstrating the potential pharmaceutical applications of the compound (Khaliullin et al., 2017).
Advanced Materials Research
- Supramolecular Adsorption Material Development: The compound plays a role in the development of advanced materials, such as solid supramolecular adsorption materials. This includes its use in separating haloalkane isomers with high selectivity, a process critical in both fundamental research and industrial applications (Wu et al., 2022).
Safety And Hazards
5-Bromopentan-2-one is a flammable liquid and vapor . It can cause skin irritation and is toxic to aquatic life with long-lasting effects . It should be kept away from heat, sparks, open flames, and hot surfaces . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish .
properties
IUPAC Name |
5-bromopentan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO/c1-5(7)3-2-4-6/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTKABMPGOHRVCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7063219 | |
Record name | 2-Pentanone, 5-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7063219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromopentan-2-one | |
CAS RN |
3884-71-7 | |
Record name | 5-Bromo-2-pentanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3884-71-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pentanone, 5-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003884717 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Pentanone, 5-bromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Pentanone, 5-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7063219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromopentan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.291 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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